molecular formula C20H23Cl2N3O B3515006 N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide

N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B3515006
M. Wt: 392.3 g/mol
InChI Key: NOLRYMGZBIOSHT-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a piperazine ring substituted with dichlorophenyl and dimethylphenyl groups. Compounds with such structures are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reactions: The piperazine ring is then substituted with 2,5-dichlorophenyl and 2,6-dimethylphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

    Acetylation: The final step involves the acetylation of the substituted piperazine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]propionamide: Contains a propionamide group.

Uniqueness

N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethylphenyl groups. This unique structure may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O/c1-14-4-3-5-15(2)20(14)25-10-8-24(9-11-25)13-19(26)23-18-12-16(21)6-7-17(18)22/h3-7,12H,8-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRYMGZBIOSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
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N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide

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